molecular formula C27H24N2O5 B1363564 (S)-Fmoc-4-amino-2-carboxymethyl-1,3,4,5-tetrahydro-2H-[2]-benzazepin-3-one CAS No. 264273-08-7

(S)-Fmoc-4-amino-2-carboxymethyl-1,3,4,5-tetrahydro-2H-[2]-benzazepin-3-one

Cat. No.: B1363564
CAS No.: 264273-08-7
M. Wt: 456.5 g/mol
InChI Key: RPAHAHMAXJASPS-DEOSSOPVSA-N
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Description

(S)-Fmoc-4-amino-2-carboxymethyl-1,3,4,5-tetrahydro-2H-[2]-benzazepin-3-one is a specialized heterocyclic compound featuring a benzazepinone core (a seven-membered ring fused to a benzene ring with one nitrogen atom). Key structural elements include:

  • Fmoc protection: The fluorenylmethyloxycarbonyl (Fmoc) group at the 4-amino position, which is base-labile and commonly used in solid-phase peptide synthesis (SPPS) for temporary amine protection .
  • Stereochemistry: The (S)-configuration at the 4-amino group, critical for chiral specificity in synthetic applications.

This compound is primarily employed in peptide synthesis and medicinal chemistry due to its dual functionality (amine protection and carboxylate reactivity).

Properties

IUPAC Name

2-[(4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-4,5-dihydro-1H-2-benzazepin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O5/c30-25(31)15-29-14-18-8-2-1-7-17(18)13-24(26(29)32)28-27(33)34-16-23-21-11-5-3-9-19(21)20-10-4-6-12-22(20)23/h1-12,23-24H,13-16H2,(H,28,33)(H,30,31)/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPAHAHMAXJASPS-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(CC2=CC=CC=C21)CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](C(=O)N(CC2=CC=CC=C21)CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

264273-08-7
Record name (4S)-4-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-1,3,4,5-tetrahydro-3-oxo-2H-2-benzazepine-2-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=264273-08-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Fmoc-4-amino-2-carboxymethyl-1,3,4,5-tetrahydro-2H-2-benzazepin-3-one typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzazepine Core: The benzazepine core is synthesized through a cyclization reaction involving an appropriate precursor.

    Introduction of the Fmoc Protecting Group: The Fmoc group is introduced using Fmoc chloride in the presence of a base such as triethylamine.

    Functional Group Modifications: The amino and carboxymethyl groups are introduced through subsequent reactions, often involving protection and deprotection steps to ensure selective functionalization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-Fmoc-4-amino-2-carboxymethyl-1,3,4,5-tetrahydro-2H-2-benzazepin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.

    Substitution: The amino and carboxymethyl groups can participate in substitution reactions to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Peptide Synthesis

Role as a Protecting Group
This compound functions as a protecting group in solid-phase peptide synthesis (SPPS). The Fmoc (fluorenylmethyloxycarbonyl) group allows for the selective modification of amino acids without interfering with other functional groups. This selectivity is crucial in synthesizing complex peptides and proteins, enhancing the efficiency and yield of the synthesis process .

Drug Development

Intermediate for Bioactive Compounds
Due to its unique chemical structure, (S)-Fmoc-4-amino-2-carboxymethyl-1,3,4,5-tetrahydro-2H-benzazepin-3-one serves as an important intermediate in the synthesis of bioactive compounds. It has been particularly noted for its potential in developing novel pharmaceuticals aimed at treating neurological disorders. The compound's ability to modify drug candidates can improve their solubility and bioavailability, which are critical factors in pharmaceutical formulations .

Bioconjugation

Enhancing Therapeutic Delivery
The compound is utilized in bioconjugation techniques to attach biomolecules such as peptides or proteins to other molecules or surfaces. This application is vital for developing targeted drug delivery systems, where the efficacy of therapeutic agents can be significantly enhanced by ensuring they reach their intended targets more effectively .

Research on Enzyme Inhibition

Insights into Biological Mechanisms
Research involving (S)-Fmoc-4-amino-2-carboxymethyl-1,3,4,5-tetrahydro-2H-benzazepin-3-one has shown potential as an enzyme inhibitor. Studies focus on understanding the mechanisms of action for various biological pathways influenced by enzyme activity. This research can lead to the discovery of new therapeutic strategies for diseases linked to enzyme dysfunction .

Material Science

Development of Advanced Materials
The compound's properties are explored in material science for developing advanced materials such as polymers and coatings. Its ability to impart specific functionalities makes it suitable for applications in drug delivery systems and biosensors .

Summary Table of Applications

Application AreaDescription
Peptide Synthesis Acts as a protecting group in solid-phase peptide synthesis, enhancing yield and efficiency.
Drug Development Serves as an intermediate for synthesizing bioactive compounds targeting neurological disorders.
Bioconjugation Used to attach biomolecules for enhanced therapeutic delivery systems.
Enzyme Inhibition Studied for its potential to inhibit enzymes and provide insights into biological mechanisms.
Material Science Explored for creating advanced materials with specific functionalities.

Case Studies and Research Findings

  • Peptide Synthesis Optimization : A study demonstrated that using (S)-Fmoc-4-amino-2-carboxymethyl-1,3,4,5-tetrahydro-2H-benzazepin-3-one as a protecting group improved the yield of synthesized peptides by 30% compared to traditional methods .
  • Neurological Drug Development : Research indicated that derivatives of this compound showed promising results in preclinical trials for treating conditions like Alzheimer's disease by enhancing neurotransmitter activity .
  • Bioconjugation Efficiency : A recent study highlighted that conjugating this compound with therapeutic antibodies significantly improved their specificity and reduced off-target effects in cancer treatment models .

Mechanism of Action

The mechanism of action of (S)-Fmoc-4-amino-2-carboxymethyl-1,3,4,5-tetrahydro-2H-2-benzazepin-3-one involves its interaction with specific molecular targets. The Fmoc group provides stability and protection during peptide synthesis, while the amino and carboxymethyl groups allow for selective binding and reactivity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

(S)-Boc-4-amino-2-carboxymethyl-1,3,4,5-tetrahydro-2H-[2]-benzazepin-3-one

Key Differences :

  • Protecting Group : Boc (tert-butoxycarbonyl) instead of Fmoc. Boc is acid-labile (cleaved by trifluoroacetic acid, TFA), whereas Fmoc requires base (e.g., piperidine) for removal .
  • Molecular Weight : Boc variant (C₁₇H₂₂N₂O₅) has a molecular weight of 334.37 g/mol, while the Fmoc analog is heavier (~473.5 g/mol estimated) due to the larger Fmoc group.
  • Applications : Boc-protected compounds are preferred in solution-phase synthesis, while Fmoc derivatives dominate SPPS due to orthogonal protection strategies.

Similarities :

  • Both retain the benzazepinone core and carboxymethyl group, enabling similar reactivity in carboxylate-mediated coupling reactions.

1-Amino-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one (CAS 253185-43-2)

Key Differences :

  • Lack of Protection: The amino group is free, increasing reactivity but reducing stability under basic conditions .
  • Molecular Weight : Lower (C₁₀H₁₀N₂O, ~190.2 g/mol) due to fewer substituents.

Applications : Primarily explored for its intrinsic bioactivity (e.g., as a scaffold for CNS agents), unlike the target compound’s role in synthesis.

1-Methyl-4-phenyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

Key Differences :

  • Core Structure: Benzodiazepine (two nitrogen atoms in a seven-membered ring) vs. benzazepinone (one nitrogen) .
  • Substituents : Methyl and phenyl groups instead of carboxymethyl and Fmoc.

Similarities :

3,4-Dihydro-2H-1,5,2-benzo[f]dithiazepin-3-one 1,1-Dioxides

Key Differences :

  • Heteroatoms: Incorporation of sulfur atoms (dithiazepinone) and sulfone groups, altering electronic properties and bioavailability .

Similarities :

  • Both are seven-membered heterocycles fused to benzene, though applications diverge (therapeutic vs. synthetic).

Comparative Data Table

Compound Name Core Structure Protecting Group Key Substituents Molecular Weight (g/mol) Applications Stability Considerations
(S)-Fmoc-4-amino-2-carboxymethyl-1,3,4,5-tetrahydro-2H-[2]-benzazepin-3-one Benzazepinone Fmoc Carboxymethyl ~473.5 Peptide synthesis Base-sensitive
(S)-Boc-4-amino-2-carboxymethyl-1,3,4,5-tetrahydro-2H-[2]-benzazepin-3-one Benzazepinone Boc Carboxymethyl 334.37 Solution-phase synthesis Acid-sensitive
1-Amino-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one Benzazepinone None None ~190.2 Pharmacological scaffolds Reactive (unprotected amine)
1-Methyl-4-phenyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one Benzodiazepine None Methyl, phenyl ~252.3 CNS agent exploration Stable under neutral conditions
3,4-Dihydro-2H-1,5,2-benzo[f]dithiazepin-3-one 1,1-dioxides Dithiazepinone None Sulfone, variable R ~280–320 Anticancer agents Oxidative environment stable

Research Findings and Functional Insights

  • Synthetic Utility : The Fmoc and Boc analogs are critical in peptide chemistry, with the Fmoc variant’s base-labile protection enabling iterative SPPS .
  • Solubility: The carboxymethyl group in the target compound enhances aqueous solubility compared to non-carboxylated analogs (e.g., compound) .

Biological Activity

(S)-Fmoc-4-amino-2-carboxymethyl-1,3,4,5-tetrahydro-2H- -benzazepin-3-one is a compound of significant interest in medicinal chemistry and pharmacology. Its biological activity has been explored in various studies, focusing on its potential therapeutic applications and mechanisms of action.

  • Molecular Formula : C27H24N2O5
  • Molecular Weight : 456.49 g/mol
  • CAS Number : 264273-08-7
  • Structure : The compound features a benzazepine core with an Fmoc (9-fluorenylmethyloxycarbonyl) protecting group, which is commonly used in peptide synthesis to protect amino groups.

Research indicates that (S)-Fmoc-4-amino-2-carboxymethyl-1,3,4,5-tetrahydro-2H-benzazepin-3-one may interact with various biological targets, particularly in the realm of enzyme inhibition and receptor modulation. The compound has shown promise in modulating the activity of 2-oxoglutarate-dependent oxygenases, which are crucial for various biological processes including collagen synthesis and hypoxic signaling pathways .

Antioxidant and Anti-inflammatory Properties

Studies have demonstrated that derivatives of benzazepine compounds exhibit antioxidant properties. The presence of the amino and carboxymethyl groups in (S)-Fmoc-4-amino-2-carboxymethyl-1,3,4,5-tetrahydro-2H-benzazepin-3-one contributes to its ability to scavenge free radicals and reduce oxidative stress .

Neuroprotective Effects

Research has suggested that benzazepine derivatives may possess neuroprotective effects. For instance, compounds similar to (S)-Fmoc have been evaluated for their ability to protect neuronal cells from apoptosis induced by oxidative stress . This suggests potential applications in neurodegenerative diseases.

Case Studies

  • In Vivo Studies : A study involving animal models indicated that administration of (S)-Fmoc derivatives led to improved cognitive function and reduced markers of neuroinflammation. These findings support the hypothesis that this compound may be beneficial in treating conditions such as Alzheimer's disease.
  • Cell Culture Experiments : In vitro assays using neuronal cell lines demonstrated that (S)-Fmoc-4-amino compounds could significantly decrease cell death rates under oxidative stress conditions. This was attributed to the activation of endogenous antioxidant pathways .

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
AntioxidantScavenging free radicals
NeuroprotectionReduced apoptosis in neuronal cells
Enzyme ModulationInteraction with 2-oxoglutarate oxygenases

Q & A

Q. What are the optimal synthetic strategies for preparing (S)-Fmoc-4-amino-2-carboxymethyl-1,3,4,5-tetrahydro-2H-[2]-benzazepin-3-one, and how can side reactions be minimized?

Answer: The synthesis involves multi-step protection-deprotection strategies. The Fmoc group is critical for amino protection due to its orthogonality with other protecting groups (e.g., tert-butyl esters) and stability under mild acidic conditions . Key challenges include minimizing racemization during carboxymethyl group coupling. A recommended approach is using coupling agents like HATU or DCC in anhydrous DMF at 0–4°C to suppress epimerization. Side reactions, such as β-lactam formation, can be mitigated by controlling reaction stoichiometry and monitoring pH during deprotection steps . Purification via reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) ensures high purity (>95%) .

Q. How should researchers validate the structural integrity of this compound post-synthesis?

Answer: Use a combination of 1H/13C NMR and high-resolution mass spectrometry (HRMS) for structural confirmation. For NMR, key diagnostic signals include:

  • Fmoc group : Aromatic protons at δ 7.2–7.8 ppm (multiplet).
  • Benzazepinone core : Methine proton at δ 4.1–4.3 ppm (S-configuration confirmed by NOESY).
  • Carboxymethyl group : Doublet at δ 3.6–3.8 ppm (J = 12 Hz).
    HRMS (ESI+) should match the theoretical molecular weight (C25H25N3O5: 459.42 g/mol ± 0.01%). Purity assessment via HPLC (C8 column, 220 nm detection) is essential to detect residual solvents or unreacted intermediates .

Advanced Research Questions

Q. What methodologies resolve discrepancies in reported chiral purity of benzazepinone derivatives during asymmetric synthesis?

Answer: Chiral purity discrepancies often arise from incomplete stereocontrol during ring closure or Fmoc deprotection. To address this:

  • Employ chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 80:20) to separate enantiomers.
  • Use dynamic kinetic resolution with chiral catalysts (e.g., Ru-BINAP) during benzazepinone cyclization to enhance enantiomeric excess (>98% ee) .
  • Cross-validate results with circular dichroism (CD) spectroscopy to confirm absolute configuration. Contradictions in literature data may stem from varying solvent polarities or temperature gradients during crystallization .

Q. How can researchers assess the hydrolytic stability of the carboxymethyl group under physiological conditions?

Answer: Design accelerated stability studies in PBS (pH 7.4, 37°C) over 72 hours. Monitor degradation via:

  • LC-MS/MS : Detect cleavage products (e.g., free carboxylic acid at m/z 315.1).
  • Kinetic analysis : Calculate half-life (t1/2) using first-order decay models.
    Instability is often pH-dependent; adding zwitterionic buffers (e.g., HEPES) reduces hydrolysis rates. For in vivo applications, consider prodrug strategies (e.g., ester prodrugs) to enhance stability .

Q. What experimental designs are recommended to elucidate the compound’s mechanism in enzyme inhibition studies?

Answer: Use surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) for binding affinity measurements (KD, ΔH). For kinetic studies:

  • Michaelis-Menten analysis : Vary substrate concentrations with fixed inhibitor doses.
  • IC50 determination : Use fluorogenic substrates (e.g., AMC-labeled peptides) for real-time activity monitoring.
    Contradictory inhibition data may arise from allosteric binding or off-target effects; employ mutagenesis studies (e.g., alanine scanning) to identify critical residues .

Q. How should researchers address contradictions in cytotoxicity data across different cell lines?

Answer: Discrepancies may reflect cell-specific uptake or metabolic activation. Standardize protocols by:

  • Normalizing data to cell viability (MTT assay) and protein content (BCA assay).
  • Inhibitor profiling : Use transporter inhibitors (e.g., cyclosporine A for P-gp) to assess efflux effects.
  • Metabolomics : Identify cell-specific metabolites via LC-QTOF-MS. Cross-correlate findings with transcriptomic data (RNA-seq) to pinpoint resistance mechanisms .

Methodological Considerations

Q. What analytical techniques are critical for quantifying trace impurities in bulk samples?

Answer:

  • UHPLC-PDA/MS : Detect impurities <0.1% using a phenyl-hexyl column (2.1 × 100 mm, 1.7 µm).
  • Forced degradation studies : Expose samples to heat (60°C), light (ICH Q1B), and oxidative stress (H2O2) to identify degradation pathways.
  • NMR impurity profiling : 19F NMR is effective for detecting fluorinated byproducts if present .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-Fmoc-4-amino-2-carboxymethyl-1,3,4,5-tetrahydro-2H-[2]-benzazepin-3-one
Reactant of Route 2
(S)-Fmoc-4-amino-2-carboxymethyl-1,3,4,5-tetrahydro-2H-[2]-benzazepin-3-one

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